1-Isopropyl citrate
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Overview
Description
Preparation Methods
1-Isopropyl citrate can be synthesized through the esterification reaction between citric acid and isopropanol. The reaction typically involves heating citric acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion .
Industrial production methods often involve the use of continuous reactors to optimize the yield and purity of this compound. The commercial product is usually a mixture of monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate, with monoisopropyl citrate being the major component .
Chemical Reactions Analysis
1-Isopropyl citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isopropyl citrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It serves as a metabolite in certain biological pathways and is studied for its role in cellular metabolism.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a plasticizer, solvent, and additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-isopropyl citrate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in biochemical reactions. This property is utilized in various applications, including its use as an anticoagulant in medical settings .
Comparison with Similar Compounds
1-Isopropyl citrate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citric acid: A widely used tricarboxylic acid with similar chemical properties but different applications.
Isopropyl myristate: Another ester used in cosmetics and pharmaceuticals, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of carboxyl groups and isopropyl ester, which imparts specific chemical reactivity and versatility in various applications .
Properties
CAS No. |
101396-15-0 |
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Molecular Formula |
C9H12O7-2 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioate |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)/p-2 |
InChI Key |
SKHXHUZZFVMERR-UHFFFAOYSA-L |
SMILES |
CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)OC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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